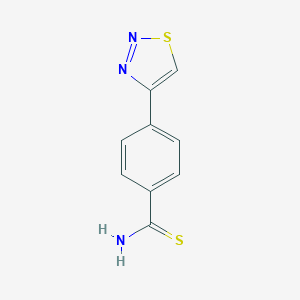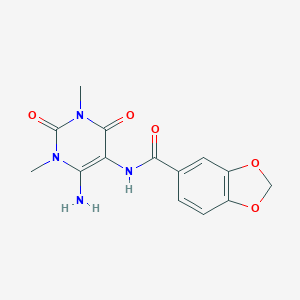
1-Boc-4-(4-ブロモフェニル)ピペリジン-4-オール
概要
説明
1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol is an organic compound with the chemical formula C16H22BrNO2. It is a white crystalline solid, stable at room temperature. This compound is significant in organic synthesis, particularly in the synthesis of peptides, drugs, and natural products. It is often used as an intermediate in various chemical reactions due to its unique structure and reactivity .
科学的研究の応用
1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of biochemical assays and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in drug discovery and development.
Industry: The compound is employed in the production of various industrial chemicals and materials
準備方法
Synthetic Routes and Reaction Conditions: 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzoic acid with 1-Boc-4-piperidine ethanol. The reaction conditions can be adjusted according to laboratory requirements to optimize yield and purity .
Industrial Production Methods: In an industrial setting, the production of 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol involves large-scale synthesis using similar reaction pathways but with enhanced efficiency and safety protocols. The compound is typically produced in bulk quantities and requires stringent quality control measures to ensure consistency and purity.
化学反応の分析
Types of Reactions: 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted products .
作用機序
The mechanism of action of 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a protective agent for amino groups during organic synthesis, preventing unwanted reactions. It can also participate in various chemical transformations, contributing to the formation of desired products through its reactivity and functional group compatibility .
類似化合物との比較
1-Boc-4-(4-aminophenyl)piperazine: Used in agrochemical, pharmaceutical, and dyestuff industries.
1-Boc-4-(4-bromo-phenylamino)-piperidine: Utilized as a pharmaceutical intermediate.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): An intermediate in the manufacture of fentanyl and related derivatives.
Uniqueness: 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol stands out due to its specific bromine substitution, which imparts unique reactivity and functional group compatibility. This makes it particularly valuable in synthetic chemistry for creating complex molecules with precision .
特性
IUPAC Name |
tert-butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-4-6-13(17)7-5-12/h4-7,20H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVYIHCSSJUVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593289 | |
| Record name | tert-Butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163209-96-9 | |
| Record name | tert-Butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B62424.png)













